Gadopentetate (dimeglumine)

Description

BenchChem offers high-quality Gadopentetate (dimeglumine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadopentetate (dimeglumine) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C28H57GdN5O20 |

|---|---|

Poids moléculaire |

941.0 g/mol |

Nom IUPAC |

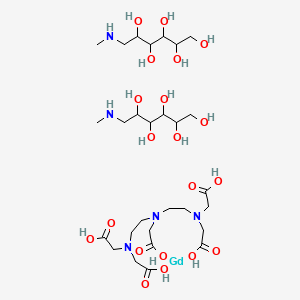

2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C14H23N3O10.2C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);2*4-13H,2-3H2,1H3; |

Clé InChI |

ONALOACLIWHNGJ-UHFFFAOYSA-N |

SMILES canonique |

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |

Origine du produit |

United States |

Foundational & Exploratory

In Vitro Relaxivity of Gadopentetate Dimeglumine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the in vitro relaxivity of Gadopentetate dimeglumine (Gd-DTPA), a widely used gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI). Accurate and reproducible relaxivity measurements are critical for understanding the efficacy of contrast agents, developing new imaging protocols, and ensuring quality control in drug development.

Introduction to Relaxivity

Gadopentetate dimeglumine is a paramagnetic contrast agent that enhances the signal intensity in MRI by shortening the longitudinal (T1) and transverse (T2) relaxation times of water protons in its vicinity.[1] The efficiency of a contrast agent in altering these relaxation times is quantified by its relaxivity (r1 and r2), which is defined as the change in the relaxation rate (R1 = 1/T1 and R2 = 1/T2) per unit concentration of the contrast agent.[2][3]

The relationship is expressed by the following equations:

-

R1obs = R10 + r1 * [C]

-

R2obs = R20 + r2 * [C]

Where:

-

R1obs and R2obs are the observed relaxation rates in the presence of the contrast agent.

-

R10 and R20 are the intrinsic relaxation rates of the solvent (e.g., water, plasma) without the contrast agent.

-

[C] is the molar concentration of the contrast agent.

-

r1 and r2 are the longitudinal and transverse relaxivities, respectively, typically expressed in units of s⁻¹mM⁻¹.

Quantitative Relaxivity Data

The relaxivity of Gadopentetate dimeglumine is influenced by several factors, including the magnetic field strength, temperature, and the composition of the solvent. The following tables summarize reported r1 and r2 values in various in vitro settings.

Table 1: Longitudinal (r1) Relaxivity of Gadopentetate Dimeglumine in Human Blood Plasma at 37°C

| Magnetic Field Strength (T) | r1 (s⁻¹mM⁻¹) |

| 0.2 | 4.8 |

| 1.5 | 4.0 |

| 3.0 | 3.4 |

Data sourced from Pintaske et al. (2006).[4][5]

Table 2: Transverse (r2) Relaxivity of Gadopentetate Dimeglumine in Human Blood Plasma at 37°C

| Magnetic Field Strength (T) | r2 (s⁻¹mM⁻¹) |

| 0.2 | 6.2 |

| 1.5 | 3.4 |

| 3.0 | 3.3 |

Data sourced from Pintaske et al. (2006).[4][5]

Table 3: Longitudinal (r1) Relaxivity of Gadopentetate Dimeglumine in Aqueous Solutions at 37°C

| Magnetic Field Strength (T) | r1 (s⁻¹mM⁻¹) |

| 1.5 | 3.6 |

| 3.0 | 3.3 |

| 7.0 | 3.0 |

Data sourced from Gibby et al. (2004) and Noebauer-Huhmann et al. (2010) as cited in a 2016 study.[6][7]

Table 4: Longitudinal (r1) Relaxivity of Gadopentetate Dimeglumine in Various Media at Room Temperature (8.45 T)

| Medium | r1 (s⁻¹mM⁻¹) |

| Saline | 3.87 ± 0.06 |

| Plasma | 3.98 ± 0.05 |

| Cartilage (interstitium) | 4.08 ± 0.08 |

| Whole Blood | 3.82 ± 0.05 |

| Frog Heart Tissue | 4.16 ± 0.02 |

Data sourced from a study on Gd-DTPA relaxivity in tissue.[8]

Experimental Protocols for Relaxivity Measurement

The determination of r1 and r2 relaxivities involves the preparation of a series of samples with varying concentrations of Gadopentetate dimeglumine and the subsequent measurement of their T1 and T2 relaxation times using Nuclear Magnetic Resonance (NMR) or MRI.[2][9]

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining accurate and comparable results.

Caption: Workflow for the preparation of Gadopentetate dimeglumine samples for relaxivity measurements.

Detailed Methodology:

-

Stock Solution Preparation: A concentrated stock solution of Gadopentetate dimeglumine is prepared by dissolving a known weight of the compound in the desired solvent (e.g., deionized water, saline, or human blood plasma). The concentration should be verified using analytical methods.

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to create samples with a range of concentrations. For Gadopentetate dimeglumine, a linear relationship between relaxation rate and concentration is typically observed for concentrations up to at least 1 mM.[5] A common concentration range for these measurements is between 0.01 and 16 mM.[4]

-

Sample Aliquoting: The prepared solutions, including a solvent blank (0 mM Gd-DTPA), are aliquoted into NMR tubes or wells of a phantom for MRI-based measurements.

-

Temperature Equilibration: Samples are allowed to equilibrate to the desired measurement temperature (e.g., 37°C for physiological relevance) within the NMR spectrometer or MRI scanner before data acquisition.

T1 Relaxation Time Measurement

The longitudinal relaxation time (T1) is commonly measured using an inversion recovery (IR) pulse sequence.[10]

Caption: Experimental workflow for determining r1 relaxivity.

Detailed Methodology:

-

Data Acquisition: An inversion recovery pulse sequence is applied with a range of inversion times (TI). For each sample, a series of images or signals are acquired at different TIs.

-

Signal Fitting: The signal intensity (S) at each TI is fitted to the three-parameter inversion recovery equation: S(TI) = S₀ |1 - 2 * exp(-TI / T1)| .

-

R1 Calculation: The T1 value is determined from the fit for each concentration, and the relaxation rate R1 is calculated as the inverse of T1 (R1 = 1/T1).

-

Relaxivity Determination: The calculated R1 values are plotted against the corresponding concentrations of Gadopentetate dimeglumine. The r1 relaxivity is the slope of the resulting linear regression.[2]

T2 Relaxation Time Measurement

The transverse relaxation time (T2) is typically measured using a multi-echo spin-echo (MESE) pulse sequence.[10]

Caption: Experimental workflow for determining r2 relaxivity.

Detailed Methodology:

-

Data Acquisition: A multi-echo spin-echo sequence is used to acquire a series of echoes at different echo times (TE) for each sample.

-

Signal Fitting: The signal intensity of the echoes is fitted to a mono-exponential decay function: S(TE) = S₀ * exp(-TE / T2) .

-

R2 Calculation: The T2 value is obtained from the fit for each concentration, and the transverse relaxation rate R2 is calculated as the inverse of T2 (R2 = 1/T2).

-

Relaxivity Determination: The R2 values are plotted against the corresponding concentrations of Gadopentetate dimeglumine. The r2 relaxivity is determined from the slope of the linear fit.

Key Considerations and Best Practices

-

Temperature Control: Relaxivity is temperature-dependent. Maintaining a constant and accurately reported temperature throughout the experiment is crucial for reproducibility.

-

pH of the Medium: The pH of the solution can influence the chemical environment of the gadolinium ion and affect relaxivity. It is important to control and report the pH of the solvent.

-

Magnetic Field Strength: As shown in the data tables, relaxivity is dependent on the magnetic field strength. Measurements should be performed at the field strength relevant to the intended application.

-

Solvent Composition: The presence of macromolecules, such as proteins in blood plasma, can affect the relaxivity of Gadopentetate dimeglumine.[4] The choice of solvent should be appropriate for the research question.

-

Linearity of Response: It is important to ensure that the measurements are performed within a concentration range where the relaxation rate varies linearly with the concentration of the contrast agent.[5]

-

Accurate Concentration Determination: Precise determination of the gadolinium concentration in each sample is fundamental to the accuracy of the relaxivity measurement.

By adhering to these standardized protocols and considerations, researchers can obtain reliable and comparable in vitro relaxivity data for Gadopentetate dimeglumine, facilitating a deeper understanding of its properties and performance as an MRI contrast agent.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Contrast Agents and Relaxation Effects | Radiology Key [radiologykey.com]

- 4. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. In Vitro Longitudinal Relaxivity Profile of Gd(ABE-DTTA), an Investigational Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Paramagnetic Properties of Gadopentetate Dimeglumine Chelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core paramagnetic properties of gadopentetate dimeglumine, a widely utilized gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI). This document delves into the fundamental principles of its function, quantitative paramagnetic data, and detailed experimental protocols for characterization.

Core Principles of Paramagnetism and Contrast Enhancement

Gadopentetate dimeglumine's efficacy as an MRI contrast agent is rooted in the paramagnetic nature of the gadolinium (III) ion (Gd³⁺).[1][2][3] Paramagnetism arises from the presence of unpaired electrons in the Gd³⁺ ion, which possesses seven unpaired electrons in its 4f shell.[3] When placed in an external magnetic field, such as that of an MRI scanner, these unpaired electrons generate a strong local magnetic moment.[4][5] This local magnetic field significantly alters the relaxation times of nearby water protons.

The primary mechanism of action involves the shortening of the longitudinal (T1) and transverse (T2) relaxation times of water protons in the surrounding tissues.[1][6] The gadolinium chelate provides a coordination site for a water molecule, allowing for rapid exchange with the bulk water in the tissue.[3] This transient binding of water molecules to the paramagnetic center accelerates their relaxation rates.[3] At typical clinical doses, the effect on T1 relaxation is predominant, leading to a significant increase in signal intensity on T1-weighted images, thereby enhancing the contrast between different tissues.[5][6]

The relationship between the observed relaxation rates (1/T1obs and 1/T2obs) and the concentration of the contrast agent is defined by the following equations:

1/T1obs = 1/T1t + r1 * [C] 1/T2obs = 1/T2t + r2 * [C]

Where 1/T1t and 1/T2t are the relaxation rates of the tissue without the contrast agent, [C] is the concentration of the gadolinium chelate, and r1 and r2 are the longitudinal and transverse relaxivities, respectively.[1] Relaxivity is a measure of the efficiency of a contrast agent in enhancing the relaxation rates of water protons and is a key parameter in its characterization.[1]

Quantitative Paramagnetic Data

The relaxivity of gadopentetate dimeglumine is dependent on factors such as the magnetic field strength, temperature, and the medium in which it is dissolved. The following tables summarize key quantitative data for gadopentetate dimeglumine.

Table 1: T1 and T2 Relaxivity of Gadopentetate Dimeglumine in Human Plasma at 37°C

| Magnetic Field Strength (Tesla) | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) |

| 0.2 | 4.9 | 6.4 |

| 1.5 | 4.1 | 5.3 |

| 3.0 | 3.7 | 5.2 |

Data compiled from literature sources.

Table 2: Magnetic Susceptibility of Gadopentetate Dimeglumine

| Parameter | Value | Units |

| Molar Susceptibility (χM) | 2.6 x 10⁻⁷ | m³mol⁻¹ |

| Mass Susceptibility (χg) | 2.77 x 10⁻⁷ | m³kg⁻¹ |

Values are approximate and can vary based on measurement conditions.

Experimental Protocols

Measurement of T1 Relaxivity (Inversion Recovery Method)

This protocol outlines the determination of T1 relaxivity using the inversion recovery pulse sequence on an NMR spectrometer or MRI scanner.

Objective: To measure the T1 relaxation times of water protons in solutions containing varying concentrations of gadopentetate dimeglumine and subsequently calculate the r1 relaxivity.

Materials:

-

Gadopentetate dimeglumine stock solution of known concentration.

-

Distilled water or appropriate buffer (e.g., phosphate-buffered saline).

-

Volumetric flasks and pipettes for serial dilutions.

-

NMR tubes or phantom vials compatible with the instrument.

-

NMR spectrometer or MRI scanner.

Procedure:

-

Sample Preparation:

-

Prepare a series of at least five solutions with different concentrations of gadopentetate dimeglumine (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM) by serial dilution of the stock solution.

-

Prepare a blank sample containing only the solvent (water or buffer).

-

Transfer the solutions to NMR tubes or phantom vials.

-

Allow the samples to equilibrate to the desired temperature (e.g., 37°C) within the instrument's sample holder.

-

-

Instrument Setup:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Calibrate the 90° and 180° radiofrequency (RF) pulses for the water proton signal.

-

-

Data Acquisition (Inversion Recovery Pulse Sequence):

-

The inversion recovery pulse sequence consists of a 180° pulse, followed by a variable delay time (TI), and then a 90° pulse for signal acquisition.

-

Set up a series of experiments with varying TI values (e.g., 10-20 different values) that span a range from much shorter than the expected T1 to several times the expected T1.

-

The repetition time (TR) between each inversion recovery sequence should be at least five times the longest expected T1 to allow for full relaxation of the magnetization.

-

Acquire the free induction decay (FID) for each TI value for all samples.

-

-

Data Analysis:

-

Process the acquired FIDs (Fourier transform, phase correction).

-

For each sample, plot the signal intensity as a function of the inversion time (TI).

-

Fit the data to the following three-parameter exponential recovery equation to determine the T1 relaxation time: M(TI) = M₀ * (1 - 2 * exp(-TI / T1)) where M(TI) is the magnetization at time TI, M₀ is the equilibrium magnetization, and T1 is the longitudinal relaxation time.

-

Calculate the relaxation rate (R1) for each sample as R1 = 1/T1.

-

Plot the relaxation rate (R1) against the concentration of gadopentetate dimeglumine.

-

Perform a linear regression on the data. The slope of the resulting line is the r1 relaxivity in units of mM⁻¹s⁻¹.

-

Measurement of T2 Relaxivity (Spin-Echo Method)

This protocol describes the determination of T2 relaxivity using the Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence.

Objective: To measure the T2 relaxation times of water protons in solutions with varying concentrations of gadopentetate dimeglumine and calculate the r2 relaxivity.

Materials:

-

Same as for T1 relaxivity measurement.

Procedure:

-

Sample Preparation:

-

Prepare samples as described in the T1 relaxivity protocol.

-

-

Instrument Setup:

-

Tune and shim the instrument.

-

Calibrate the 90° and 180° RF pulses.

-

-

Data Acquisition (CPMG Spin-Echo Pulse Sequence):

-

The CPMG sequence consists of a 90° pulse followed by a train of 180° pulses, generating a series of spin echoes.

-

Set the echo time (TE), which is the time between the 90° pulse and the first echo, and the time between subsequent 180° pulses.

-

Acquire a series of echoes for each sample.

-

The repetition time (TR) should be at least five times the T1 of the samples to avoid T1 weighting.

-

-

Data Analysis:

-

Measure the amplitude of the echoes at different effective echo times (n*TE, where n is the echo number).

-

For each sample, plot the echo amplitude as a function of the echo time.

-

Fit the data to a single exponential decay function to determine the T2 relaxation time: M(TE) = M₀ * exp(-TE / T2) where M(TE) is the magnetization at echo time TE, M₀ is the initial magnetization, and T2 is the transverse relaxation time.

-

Calculate the relaxation rate (R2) for each sample as R2 = 1/T2.

-

Plot the relaxation rate (R2) against the concentration of gadopentetate dimeglumine.

-

The slope of the linear fit to this data represents the r2 relaxivity in units of mM⁻¹s⁻¹.

-

Visualizations

Chelation of Gadolinium by DTPA

Caption: Chelation of the toxic Gd³⁺ ion by the DTPA ligand to form the stable gadopentetate chelate.

Mechanism of T1 Relaxation Enhancement

References

- 1. mriquestions.com [mriquestions.com]

- 2. cdn.carleton.edu [cdn.carleton.edu]

- 3. mriquestions.com [mriquestions.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. INVERSION-RECOVERY EXPERIMENT [imserc.northwestern.edu]

- 6. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Gadopentetate Dimeglumine Pharmacokinetics in Small Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadopentetate dimeglumine, a gadolinium-based contrast agent (GBCA), has been a cornerstone in magnetic resonance imaging (MRI) for decades. Its paramagnetic properties enhance the relaxation rates of water protons, thereby improving the visualization of tissues and lesions.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical small animal models is crucial for the development and safety assessment of this and other contrast agents. This technical guide provides a comprehensive overview of the pharmacokinetics of gadopentetate dimeglumine in commonly used small animal models, including rats, mice, and rabbits.

Core Pharmacokinetic Properties

Gadopentetate dimeglumine is a hydrophilic and stable chelate that, following intravenous administration, rapidly distributes into the extracellular fluid.[3] It does not undergo metabolism or biotransformation and is primarily excreted unchanged by the kidneys through glomerular filtration.[2][4] In cases of impaired renal function, the elimination half-life is prolonged.[5] While predominantly cleared by the kidneys, a minor hepatobiliary excretion pathway exists, which can become more significant in subjects with compromised renal function.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of gadopentetate dimeglumine in various small animal models. Data has been aggregated from multiple studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of Gadopentetate Dimeglumine in Rats

| Parameter | Value | Species/Strain | Dosing | Reference |

| Elimination Half-life (t½) | ~1.6 hours (in normal human subjects, often used as a reference) | Sprague-Dawley | 0.25 mmol/kg IV | [2] |

| Volume of Distribution (Vd) | ~266 mL/kg (in normal human subjects, often used as a reference) | Sprague-Dawley | 0.25 mmol/kg IV | [2][4] |

| Total Plasma Clearance (CL) | ~1.94 mL/min/kg (in normal human subjects, often used as a reference) | Sprague-Dawley | 0.25 mmol/kg IV | [2][4] |

| Renal Clearance | ~1.76 mL/min/kg (in normal human subjects, often used as a reference) | Sprague-Dawley | 0.25 mmol/kg IV | [2][4] |

| Excretion | Predominantly renal; fecal elimination <1% | Wistar | Not specified | [6] |

Table 2: Pharmacokinetic Parameters of Gadopentetate Dimeglumine in Mice

| Parameter | Value | Species/Strain | Dosing | Reference |

| Elimination Half-life (t½) | Data not available for gadopentetate dimeglumine. For a similar macromolecular Gd-based agent (PG-Gd), t½ was 50.1 hours. | Swiss mice | 0.08 mmol Gd/kg | [7] |

| Volume of Distribution (Vss) | Data not available for gadopentetate dimeglumine. For PG-Gd, Vss was 85.5 mL/kg. | Swiss mice | 0.08 mmol Gd/kg | [7] |

| Total Systemic Clearance (CL) | Data not available for gadopentetate dimeglumine. For Magnevist®, CL was reported as 50 mL/h/kg in monkeys, providing some context. | N/A | N/A | [7] |

Note: Direct pharmacokinetic data for gadopentetate dimeglumine in mice is sparse in the available literature. The data for a related macromolecular gadolinium agent is provided for context, highlighting the significant impact of molecular size on pharmacokinetics.

Table 3: Pharmacokinetic Parameters of Gadopentetate Dimeglumine in Rabbits

| Parameter | Value | Species/Strain | Dosing | Reference |

| Total Body Clearance (CL) | 14.1 ± 0.56 mL/minute | New Zealand White | Not Specified | [5] |

| Total Body Clearance (CL) - Renal Impairment | 3.78 ± 0.19 mL/minute | New Zealand White | Not Specified | [5] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols for assessing gadopentetate dimeglumine pharmacokinetics in small animal models.

Animal Preparation and Dosing

-

Animal Models: Male or female rats (e.g., Sprague-Dawley, Wistar), mice (e.g., Swiss, C57BL/6), or rabbits (e.g., New Zealand White) are commonly used. Animals are acclimated for at least one week before the experiment.

-

Anesthesia: For intravenous administration and blood sampling, anesthesia is typically required.

-

Rats/Mice: Inhalational anesthesia with isoflurane (B1672236) (1-3% for maintenance) is common.[8] Alternatively, an intraperitoneal injection of a ketamine/xylazine (B1663881) cocktail (e.g., 100 mg/kg ketamine and 5-10 mg/kg xylazine for rats) can be used.[8]

-

Rabbits: Anesthesia can be induced and maintained with isoflurane or a combination of injectable agents like ketamine and xylazine.

-

-

Dosing: Gadopentetate dimeglumine is administered as a single bolus injection, typically via a lateral tail vein in rats and mice, or a marginal ear vein in rabbits. The standard dose is often 0.1 or 0.2 mmol/kg body weight.

Sample Collection

-

Blood Sampling:

-

Rats/Mice: Serial blood samples can be collected from the tail vein, saphenous vein, or via retro-orbital sinus puncture (with appropriate anesthesia).[9] For terminal studies, cardiac puncture is performed under deep anesthesia.

-

Rabbits: Blood is typically collected from the central ear artery or marginal ear vein.

-

Time Points: Blood samples are collected at multiple time points post-injection to characterize the distribution and elimination phases (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).

-

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces to determine the extent and routes of excretion.

-

Tissue Collection: For biodistribution studies, animals are euthanized at various time points. Tissues of interest (e.g., kidneys, liver, spleen, brain, bone) are harvested, weighed, and stored frozen until analysis.

Sample Analysis: Gadolinium Quantification

The concentration of gadolinium in plasma, urine, and tissue homogenates is determined using highly sensitive analytical techniques.

-

Sample Preparation:

-

Plasma/Urine: Samples are typically diluted with an appropriate acid solution (e.g., nitric acid) before analysis.

-

Tissues: Tissues are homogenized and then digested using microwave-assisted acid digestion with concentrated nitric acid.[10]

-

-

Analytical Methods:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most common and sensitive method for quantifying gadolinium in biological samples, with detection limits in the low ng/mL range.[10]

-

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES): Suitable for higher concentrations of gadolinium.[10]

-

High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the intact gadopentetate dimeglumine chelate.[3]

-

Visualizations

Mechanism of Action and Biodistribution

The following diagram illustrates the fundamental mechanism of action of gadopentetate dimeglumine as an MRI contrast agent and its subsequent pharmacokinetic pathway.

Experimental Workflow for Pharmacokinetic Studies

This diagram outlines the typical workflow for conducting a pharmacokinetic study of gadopentetate dimeglumine in a small animal model.

References

- 1. Mouse Anesthesia and Blood Collection (Theory) : Immunology Virtual Lab II : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. medium.com [medium.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Gadopentetate dimeglumine clearance in renal insufficiency in rabbits [pubmed.ncbi.nlm.nih.gov]

- 6. Gadopentetate Dimeglumine | C28H54GdN5O20 | CID 55466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Magnetic Resonance Imaging of Biodegradable Macromolecular Blood-Pool Contrast Agent PG-Gd in Non-Human Primates: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brl.uic.edu [brl.uic.edu]

- 9. einsteinmed.edu [einsteinmed.edu]

- 10. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

T1 and T2 Relaxation Effects of Gadopentetate Dimeglumine in Phantoms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the T1 and T2 relaxation effects of Gadopentetate dimeglumine (Gd-DTPA), a widely used gadolinium-based contrast agent in magnetic resonance imaging (MRI). The data and protocols presented herein are derived from phantom studies, offering a controlled environment to characterize the agent's relaxivity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and medical imaging.

Core Concepts in MRI Relaxation

Gadopentetate dimeglumine enhances MRI contrast by shortening the T1 and T2 relaxation times of water protons in its vicinity. The efficiency of a contrast agent is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate (R1 = 1/T1 and R2 = 1/T2) per unit concentration of the contrast agent. A linear relationship is generally observed between the relaxation rates and the concentration of Gd-DTPA.[1][2][3]

Quantitative Data on Relaxivity

The relaxivity of Gadopentetate dimeglumine is influenced by factors such as the magnetic field strength and the composition of the phantom. The following tables summarize the reported r1 and r2 values in various phantom media and at different magnetic field strengths.

Table 1: T1 Relaxivity (r1) of Gadopentetate Dimeglumine in Phantoms

| Magnetic Field Strength (T) | Phantom Medium | r1 (mM⁻¹s⁻¹) | Reference |

| 0.2 | Human Blood Plasma | Not Specified | [1][2][3] |

| 1.5 | Water | 4.79 | [4] |

| 1.5 | Human Blood Plasma | Not Specified | [1][2][3] |

| 1.5 | Human Whole Blood | 4.3 ± 0.4 | [5][6] |

| 3 | Water | 4.50 | [4] |

| 3 | Human Blood Plasma | Not Specified | [1][2][3] |

| 3 | Human Whole Blood | 3.8 ± 0.2 | [5][6] |

| 7 | Human Whole Blood | 3.1 ± 0.4 | [5][6] |

Table 2: T2 Relaxivity (r2) of Gadopentetate Dimeglumine in Phantoms

| Magnetic Field Strength (T) | Phantom Medium | r2 (mM⁻¹s⁻¹) | Reference |

| 0.2 | Human Blood Plasma | Not Specified | [1][2][3] |

| 1.5 | Water | 5.14 | [4] |

| 1.5 | Human Blood Plasma | Not Specified | [1][2][3] |

| 3 | Water | 5.09 | [4] |

| 3 | Human Blood Plasma | Not Specified | [1][2][3] |

Experimental Protocols

The determination of T1 and T2 relaxivities of Gadopentetate dimeglumine involves a series of well-defined experimental steps, from phantom preparation to MRI data acquisition and analysis.

Phantom Preparation

Phantoms are crucial for in-vitro characterization of MRI contrast agents. They are typically prepared with varying concentrations of Gadopentetate dimeglumine in a medium that mimics biological tissues.

-

Aqueous Phantoms : These are the simplest phantoms, consisting of Gd-DTPA dissolved in deionized water at various concentrations.[4]

-

Gel Phantoms : To better simulate the restricted diffusion of water in tissues, gelling agents like agarose (B213101) or carrageenan are used.[7][8] These gels are often doped with different concentrations of Gd-DTPA.[7]

-

Blood-Based Phantoms : For a more biologically relevant environment, human whole blood or blood plasma can be used as the phantom medium.[1][2][3][5][6] Samples are prepared by adding known amounts of Gd-DTPA to achieve a range of concentrations.[1][2][3]

The general workflow for phantom preparation is illustrated below:

MRI Data Acquisition for T1 and T2 Measurement

The T1 and T2 relaxation times of the prepared phantoms are measured using specific MRI pulse sequences.

-

T1 Measurement : The inversion recovery (IR) sequence is considered the gold standard for accurate T1 measurement.[9] It involves inverting the longitudinal magnetization with a 180° pulse, followed by a variable inversion time (TI) and a 90° excitation pulse to measure the recovered magnetization. By fitting the signal intensity as a function of TI, the T1 value can be determined. For faster measurements, sequences like turbo-FLASH can be used for low concentrations.[9]

-

T2 Measurement : A multi-echo spin-echo (MESE) sequence is commonly employed to determine T2 relaxation times.[9] This sequence acquires multiple echoes at different echo times (TE) after a single 90° excitation pulse. The exponential decay of the signal intensity across the echoes is then fitted to calculate the T2 value.

The experimental workflow for MRI data acquisition is as follows:

Data Analysis for Relaxivity Calculation

Once the T1 and T2 values are measured for each concentration of Gadopentetate dimeglumine, the relaxivities (r1 and r2) are calculated.

-

Calculate Relaxation Rates : The measured T1 and T2 values are converted to relaxation rates, R1 (1/T1) and R2 (1/T2).

-

Linear Regression : The relaxation rates (R1 and R2) are plotted against the corresponding concentrations of Gd-DTPA.

-

Determine Relaxivity : A linear regression is performed on the data. The slope of the resulting line represents the relaxivity (r1 for R1 vs. concentration, and r2 for R2 vs. concentration).[4]

The logical relationship for determining relaxivity is depicted in the diagram below:

Conclusion

This technical guide has provided a comprehensive overview of the T1 and T2 relaxation effects of Gadopentetate dimeglumine in phantoms. The quantitative data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a valuable resource for researchers and professionals in the field of MRI contrast agent development and application. The provided information underscores the importance of controlled phantom studies in characterizing the fundamental properties of contrast agents, which is essential for their effective and safe use in clinical and research settings.

References

- 1. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Enhancement effects and relaxivities of gadolinium-DTPA at 1.5 versus 3 Tesla: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A USPIO doped gel phantom for R2* relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of MRI phantom equivalent to human tissues for 3.0-T MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tipping Point of Precision: A Technical Guide to the Molecular Imaging Potential of Gadopentetate Dimeglumine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The landscape of diagnostic imaging is perpetually advancing, driven by the pursuit of greater precision and earlier disease detection. In this evolution, molecular imaging stands as a pivotal frontier, offering the ability to visualize and quantify biological processes at the cellular and subcellular levels. Gadopentetate dimeglumine (Gd-DTPA), a cornerstone of clinical magnetic resonance imaging (MRI) for decades, is now the foundation for a new generation of targeted contrast agents. By derivatizing this foundational molecule, researchers are unlocking unprecedented potential to illuminate specific disease pathways, paving the way for more personalized and effective medicine.

This in-depth technical guide explores the core principles, experimental methodologies, and burgeoning potential of gadopentetate dimeglumine derivatives in molecular imaging. We delve into the quantitative data that underpins their efficacy, provide detailed experimental protocols for their synthesis and evaluation, and visualize the complex biological interactions they are designed to target.

Quantitative Data Presentation

The effectiveness of a molecular imaging agent is fundamentally defined by its physicochemical and biological properties. The following tables summarize key quantitative data for gadopentetate dimeglumine and several of its targeted derivatives, providing a comparative overview of their performance characteristics.

Table 1: Relaxivity of Gadopentetate Dimeglumine and its Derivatives

| Compound | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Magnetic Field (T) | Medium | Citation |

| Gadopentetate dimeglumine (Gd-DTPA) | 4.3 ± 0.4 | - | 1.5 | Human Whole Blood | [1] |

| Gadopentetate dimeglumine (Gd-DTPA) | 3.8 ± 0.2 | - | 3.0 | Human Whole Blood | [1] |

| Gadobenate dimeglumine (Gd-BOPTA) | 6.2 ± 0.5 | - | 1.5 | Human Whole Blood | [1] |

| Gadobenate dimeglumine (Gd-BOPTA) | 5.4 ± 0.3 | - | 3.0 | Human Whole Blood | [1] |

| CLT1-(Gd-DTPA) | 4.22 | - | 3.0 | - | [2] |

| VEGFR-targeted PLL-DTPA-Gd | 14.184 | - | 3.0 | In vitro | [3] |

Table 2: Biodistribution of Gadopentetate Dimeglumine Derivatives in Rodent Models

| Compound | Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1h | Animal Model | Citation |

| Gd-DTPA-CA1.CD2 | Kidney | ~18 | Mouse | [1] |

| Gd-DTPA-CA1.CD2 | Liver | ~8 | Mouse | [1] |

| Gd-DTPA-CA1.CD2 | Muscle | ~2 | Mouse | [1] |

| Gadoteridol | Kidney Cortex | ~1.5 (nmol/g) at 17 days | Rat | [4] |

| Gadobenate | Kidney Cortex | ~3.5 (nmol/g) at 17 days | Rat | [4] |

Experimental Protocols

The development of targeted gadopentetate dimeglumine derivatives involves a multi-step process encompassing synthesis, purification, characterization, and in vitro/in vivo evaluation. The following sections provide detailed methodologies for these key experiments.

Protocol 1: Synthesis of a Targeted Gd-DTPA-Peptide Conjugate

This protocol outlines the general steps for synthesizing a peptide-targeted gadopentetate dimeglumine derivative using solid-phase peptide synthesis (SPPS) and subsequent conjugation and metallation.

1. Solid-Phase Peptide Synthesis (SPPS) of the Targeting Peptide:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amide peptides) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 30 minutes.[5]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a 20% solution of piperidine (B6355638) in DMF.[6]

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF.[6]

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[5]

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.[7]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

2. Conjugation of the Peptide to a DTPA Derivative:

-

Synthesize a monoreactive DTPA precursor, for example, by protecting four of the five carboxylic acid groups.[8]

-

React the purified peptide with the monoreactive DTPA derivative in a suitable solvent system. The specific reaction conditions will depend on the reactive groups on the peptide and the DTPA derivative (e.g., amine-reactive NHS ester).

3. Gadolinium Complexation:

-

Dissolve the DTPA-peptide conjugate in water.

-

Add an aqueous solution of gadolinium(III) chloride (GdCl₃) to the conjugate solution.

-

Adjust the pH to neutral (around 7.0) and stir the reaction mixture at room temperature.

-

Monitor the complexation reaction for completion.

4. Purification and Characterization of the Final Conjugate:

-

Purify the final Gd-DTPA-peptide conjugate using RP-HPLC.

-

Characterize the product using techniques such as mass spectrometry (e.g., MALDI-TOF) to confirm the molecular weight and NMR spectroscopy to verify the structure.

Protocol 2: In Vitro Relaxivity Measurement

This protocol describes the measurement of longitudinal (T1) and transverse (T2) relaxivity of a gadolinium-based contrast agent using a clinical MRI scanner.

-

Sample Preparation: Prepare a series of dilutions of the contrast agent in a relevant medium (e.g., saline, plasma, or whole blood) at various concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mM).

-

Phantom Setup: Place the samples in phantom tubes and position them within the MRI scanner's head coil.

-

T1 Measurement:

-

Acquire T1-weighted images using an inversion recovery spin-echo (IR-SE) or a similar pulse sequence.

-

Vary the inversion time (TI) over a range that adequately samples the T1 recovery curve of the samples.[9]

-

-

T2 Measurement:

-

Acquire T2-weighted images using a multi-echo spin-echo (MESE) pulse sequence.

-

Acquire images at multiple echo times (TE) to sample the T2 decay curve.[10]

-

-

Data Analysis:

-

Measure the signal intensity from a region of interest (ROI) within each sample at each TI (for T1) or TE (for T2).

-

Fit the signal intensity data to the appropriate exponential recovery (for T1) or decay (for T2) equation to calculate the T1 and T2 relaxation times for each concentration.

-

Plot the relaxation rates (1/T1 and 1/T2) against the concentration of the contrast agent.

-

The slope of the linear regression of this plot represents the r1 and r2 relaxivity in units of mM⁻¹s⁻¹.[11]

-

Protocol 3: In Vivo MRI and Biodistribution Study in a Rodent Tumor Model

This protocol details the procedures for evaluating the in vivo performance of a targeted gadopentetate dimeglumine derivative in a tumor-bearing mouse model.

-

Animal Model: Induce tumors in immunocompromised mice (e.g., nude mice) by subcutaneously injecting human cancer cells (e.g., U87MG glioblastoma cells). Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Animal Preparation and Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane) and maintain its body temperature throughout the imaging procedure.[12]

-

Pre-contrast MRI: Acquire pre-contrast T1-weighted images of the tumor region using a suitable pulse sequence (e.g., spin-echo or gradient-echo).

-

Contrast Agent Administration: Administer the targeted gadopentetate dimeglumine derivative intravenously via the tail vein at a specific dose (e.g., 0.1 mmol Gd/kg).

-

Post-contrast MRI: Acquire a series of dynamic T1-weighted images at multiple time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes) to observe the enhancement pattern in the tumor and surrounding tissues.

-

Image Analysis:

-

Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle) on the pre- and post-contrast images.

-

Calculate the signal enhancement ratio or the change in relaxation rate in the tumor over time.

-

-

Ex Vivo Biodistribution:

-

At a predetermined time point post-injection, euthanize the mouse.

-

Harvest major organs and tissues (e.g., tumor, liver, kidneys, spleen, muscle, blood).

-

Weigh each tissue sample.

-

Determine the gadolinium concentration in each tissue sample using inductively coupled plasma mass spectrometry (ICP-MS).[13]

-

Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

-

Mandatory Visualizations

To elucidate the complex biological processes and experimental frameworks discussed, the following diagrams have been generated using the DOT language for Graphviz.

Signaling Pathway Diagrams

Experimental Workflow Diagram

Conclusion

The derivatization of gadopentetate dimeglumine represents a significant leap forward in the field of molecular imaging. By conjugating this established MRI contrast agent with targeting moieties such as peptides and antibodies, researchers can create probes that specifically accumulate in tissues expressing disease-related biomarkers. This targeted approach not only enhances the diagnostic sensitivity of MRI but also opens new avenues for monitoring disease progression and therapeutic response at a molecular level. The methodologies and data presented in this guide provide a foundational framework for scientists and drug development professionals to design, synthesize, and evaluate the next generation of intelligent contrast agents, ultimately driving the translation of these powerful tools from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medium.com [medium.com]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Concise site-specific synthesis of DTPA-peptide conjugates: application to imaging probes for the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo quantitative MRI: T1 and T2 measurements of the human brain at 0.064 T - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utilizing T1- and T2-Specific Contrast Agents as “Two Colors” MRI Correlation | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. PET-MR Pharmacokinetics, In Vivo Biodistribution, and Whole Body Elimination of Mn-PyC3A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Dissociation of Gadopentetate Dimeglumine in Biological Media

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gadopentetate dimeglumine, a gadolinium-based contrast agent (GBCA), has been a cornerstone in magnetic resonance imaging (MRI) for decades. Its efficacy is directly linked to the stability of the gadolinium (Gd³⁺) chelate. Dissociation of the toxic Gd³⁺ ion from its protective ligand shell in vivo is a primary safety concern, leading to potential tissue deposition and adverse effects. This guide provides a comprehensive technical overview of the physicochemical principles governing the stability of gadopentetate dimeglumine, the factors influencing its dissociation in biological environments, established methods for its evaluation, and the subsequent biological ramifications.

Introduction to Gadopentetate Dimeglumine

Gadopentetate dimeglumine (marketed as Magnevist®) is a linear, ionic GBCA. The core of this agent is the gadopentetate ion, where the paramagnetic Gd³⁺ ion is chelated by the linear ligand diethylenetriaminepentaacetic acid (DTPA).[1] This chelation is critical for masking the toxicity of free Gd³⁺ while leveraging its paramagnetic properties to shorten the T1 relaxation time of nearby water protons, thereby enhancing MRI contrast.[1]

The safety profile of any GBCA is fundamentally tied to its ability to remain intact until it is excreted from the body.[2] The dissociation of Gd³⁺, a process influenced by both thermodynamic and kinetic factors, can lead to the retention of gadolinium in various tissues, including the brain, bone, and skin.[3][4] This has been linked to conditions such as Nephrogenic Systemic Fibrosis (NSF), particularly in patients with impaired renal function.[5][6]

Physicochemical Stability: Thermodynamics vs. Kinetics

The stability of a GBCA is described by two distinct but related concepts: thermodynamic stability and kinetic stability.[7]

-

Thermodynamic Stability refers to the inherent strength of the bond between the Gd³⁺ ion and the DTPA ligand at equilibrium. It is quantified by the thermodynamic stability constant (log Ktherm). A higher log Ktherm value indicates a stronger complex and a lower concentration of free Gd³⁺ at equilibrium.

-

Kinetic Stability (or Inertness) describes the rate at which the chelate dissociates. A kinetically inert complex may have a strong thermodynamic driving force to dissociate but does so very slowly. This is often more clinically relevant as it pertains to the likelihood of dissociation during the agent's transit time in the body.[7]

Linear agents like gadopentetate dimeglumine are generally considered less stable than macrocyclic agents, which cage the Gd³⁺ ion more securely.[6][8]

Quantitative Stability Data

The stability of gadopentetate dimeglumine (Gd-DTPA) can be compared with other GBCAs. The following tables summarize key quantitative parameters.

Table 1: Thermodynamic and Conditional Stability Constants of Selected GBCAs

| Contrast Agent | Ligand Type | Ionicity | Thermodynamic Stability Constant (log Ktherm) | Conditional Stability Constant (log Kcond at pH 7.4) |

|---|---|---|---|---|

| Gadopentetate (Gd-DTPA) | Linear | Ionic | 22.46 | 18.0 |

| Gadobenate (Gd-BOPTA) | Linear | Ionic | 22.6 | 18.6 |

| Gadodiamide (Gd-DTPA-BMA) | Linear | Non-ionic | 16.9 | 15.6 |

| Gadoterate (Gd-DOTA) | Macrocyclic | Ionic | 25.6 | 19.3[9] |

| Gadobutrol (Gd-BT-DO3A) | Macrocyclic | Non-ionic | 21.8 | 15.0 |

| Gadoteridol (Gd-HP-DO3A) | Macrocyclic | Non-ionic | 23.8 | 16.2 |

Note: Data compiled from various sources. Absolute values may vary slightly between measurement techniques.

Table 2: Kinetic Inertness (Dissociation Half-life) of Selected GBCAs

| Contrast Agent | Dissociation Half-life (t1/2) in 0.1 M HCl |

|---|---|

| Gadopentetate (Gd-DTPA) | ~1 hour |

| Gadodiamide (Gd-DTPA-BMA) | ~10 seconds |

| Gadoterate (Gd-DOTA) | >1000 hours |

| Gadoteridol (Gd-HP-DO3A) | ~35 hours |

Note: Dissociation rates are highly dependent on conditions like pH and temperature.[9] These values illustrate relative kinetic stability under acidic challenge.

Factors Influencing Dissociation in Biological Media

In vivo, the stability of gadopentetate dimeglumine is challenged by the complex biochemical environment.

Transmetallation

Transmetallation is a key dissociation pathway where endogenous metal ions displace Gd³⁺ from the DTPA ligand.[10]

-

Zinc (Zn²⁺): Zinc is considered a primary driver of transmetallation for linear GBCAs due to its physiological concentration and affinity for chelating ligands.[10][11] Studies have shown that administration of linear agents like gadopentetate dimeglumine can lead to a measurable increase in urinary zinc excretion, indicating in vivo dissociation.[10][11]

-

Copper (Cu²⁺) and Calcium (Ca²⁺): These ions also compete for the ligand, although their role in gadopentetate dissociation is generally considered secondary to zinc.[10]

pH

The stability of the Gd-DTPA complex is pH-dependent. In acidic environments, protonation of the ligand's donor groups weakens the chelate structure, accelerating Gd³⁺ release.[9] While systemic blood pH is tightly controlled at ~7.4, localized areas of inflammation or acidosis could theoretically increase dissociation rates.

Endogenous Anions

Inorganic phosphates and other anions can interact with released Gd³⁺ to form insoluble precipitates. This process can shift the equilibrium, driving further dissociation of the gadopentetate complex. These insoluble deposits are a potential mechanism for long-term gadolinium retention in tissues like bone.[12]

Experimental Protocols for Stability Assessment

Evaluating the stability of gadopentetate dimeglumine involves a variety of in vitro and in vivo methods.

Protocol: In Vitro Transmetallation Kinetics

This protocol assesses the rate of Gd³⁺ displacement by a competing metal ion, typically Zn²⁺.

-

Preparation: A solution of gadopentetate dimeglumine is prepared in a biologically relevant buffer (e.g., HEPES or phosphate-buffered saline) at a physiological pH of 7.4 and temperature of 37°C.

-

Initiation: A solution containing a molar excess of a competing ion (e.g., zinc chloride) is added to initiate the transmetallation reaction.

-

Sampling: Aliquots are taken from the reaction mixture at specific time intervals.

-

Speciation and Quantification: The concentration of intact gadopentetate and/or released Gd³⁺ in each aliquot is determined. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard method for separating and quantifying the different gadolinium species.[13][14][15]

-

Data Analysis: The rate of decrease of the intact chelate concentration over time is used to calculate the dissociation rate constant and the kinetic half-life (t1/2) of the complex under the tested conditions.

Protocol: In Vivo Gadolinium Speciation in Biological Samples

This protocol determines the form of gadolinium present in tissues or fluids after GBCA administration.

-

Sample Collection: Following administration of gadopentetate dimeglumine to an animal model, biological samples (e.g., blood, urine, bone, brain tissue) are collected at various time points.[16]

-

Tissue Processing:

-

Fluids (Urine/Plasma): Samples are typically centrifuged, filtered, and diluted prior to analysis.

-

Solid Tissues (Bone/Brain): A mild dissolution/extraction procedure is required to release gadolinium species without altering them. This may involve enzymatic digestion or mild acid extraction followed by the addition of a strong chelator (like excess DTPA) to bind any newly released Gd³⁺ and halt further dissociation during the analysis.[14]

-

-

Chromatographic Separation: The processed sample is injected into an HPLC system, often using a hydrophilic interaction liquid chromatography (HILIC) column, to separate the intact gadopentetate complex from other gadolinium species (e.g., Gd-phosphate precipitates, Gd bound to proteins).[14]

-

Detection and Quantification: The column effluent is directed to an ICP-MS, which provides highly sensitive, element-specific detection of gadolinium. This allows for the quantification of each separated gadolinium species.[14][15]

-

Interpretation: The ratio of intact gadopentetate to other gadolinium species provides direct evidence of in vivo dissociation and deposition.

Visualizing Dissociation and Biological Consequences

Experimental Workflow and Logical Pathways

The following diagrams illustrate the key processes involved in the dissociation of gadopentetate dimeglumine.

Caption: Workflow for assessing in vitro stability.

Caption: Factors leading to Gd³⁺ dissociation and its fate.

Cellular Toxicity Pathways of Free Gd³⁺

Once released, free Gd³⁺ is toxic due to its similarity to Ca²⁺, allowing it to interfere with numerous calcium-dependent cellular processes.[5][17]

Caption: Cellular toxicity pathways of free gadolinium.

Biological Consequences of Dissociation

The primary consequence of gadopentetate dimeglumine dissociation is the release of Gd³⁺, which can lead to:

-

Gadolinium Deposition: Free Gd³⁺ can be retained in tissues, with the highest concentrations often found in bone, liver, and skin.[4][18] Deposition has also been confirmed in the brain, particularly in the dentate nucleus and globus pallidus, after repeated administrations of linear GBCAs.[6][18]

-

Cellular Toxicity: Free Gd³⁺ can induce oxidative stress, mitochondrial dysfunction, and cell death via apoptosis or necrosis.[3][19] It can also trigger pro-inflammatory and pro-fibrotic signaling pathways.[3]

-

Nephrogenic Systemic Fibrosis (NSF): This rare but serious condition is strongly associated with the administration of less stable, linear GBCAs to patients with severe renal impairment.[5] The reduced clearance of the agent in these patients prolongs its exposure to factors that promote dissociation, leading to Gd³⁺ deposition and the subsequent development of widespread tissue fibrosis.[3]

Conclusion

Gadopentetate dimeglumine remains a valuable diagnostic tool, but its use requires a thorough understanding of its stability profile. As a linear, ionic GBCA, it is more susceptible to dissociation through transmetallation than its macrocyclic counterparts. The release of free Gd³⁺ in biological media is the root cause of safety concerns, including tissue deposition and, in susceptible patients, NSF. For drug development professionals, future efforts should focus on designing ligands that offer superior kinetic inertness and thermodynamic stability to minimize any potential for dechelation in vivo, thereby enhancing the safety profile of the next generation of contrast agents. Continuous monitoring and research using advanced analytical techniques like HPLC-ICP-MS are crucial for fully understanding the long-term fate and biological impact of GBCAs.

References

- 1. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. mdpi.com [mdpi.com]

- 4. Gadolinium tissue deposition in brain and bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gadolinium Toxicity: Mechanisms, Clinical Manifestations, and Nanoparticle Role - Article (Preprint v1) by Jose L. Domingo | Qeios [qeios.com]

- 6. Gadolinium Deposition in the Brain: Current Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. richardsemelka.com [richardsemelka.com]

- 8. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Human in vivo comparative study of zinc and copper transmetallation after administration of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. researchgate.net [researchgate.net]

- 14. Mild Dissolution/Recomplexation Strategy for Speciation Analysis of Gadolinium from MR Contrast Agents in Bone Tissues by Means of HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of Gd species in a tetrameric Gd-based contrast agent using HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative in vivo dissociation of gadolinium chelates in renally impaired rats: a relaxometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. qeios.com [qeios.com]

- 18. Frontiers | Gadolinium Deposition in Brain: Current Scientific Evidence and Future Perspectives [frontiersin.org]

- 19. Cellular and Molecular Pathways Underlying the Nephrotoxicity of Gadolinium - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neurotoxic Potential of Intracerebroventricular Gadopentetate Dimeglumine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurotoxic potential of gadopentetate dimeglumine when administered directly into the central nervous system via intracerebroventricular (ICV) injection. By bypassing the blood-brain barrier, this route of administration reveals the inherent neurotoxic capabilities of the contrast agent. This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying experimental workflows and potential signaling pathways to facilitate a comprehensive understanding for researchers in neuroscience and drug development.

Quantitative Neurotoxic Effects

Intracerebroventricular administration of gadopentetate dimeglumine in conscious rats has been shown to produce dose-dependent neurotoxic effects, manifesting as behavioral disturbances and neuropathological changes.[1][2] The following tables summarize the key quantitative findings from these studies.

Table 1: Dose-Dependent Behavioral and Morphological Changes [1][2]

| Dose (μmol/g brain) | Acute Behavioral Effects (within hours) | Medium-Term Behavioral Effects (within days) | Neuropathological Changes (from 24 hours) |

| 2.5 | No observable effects | No observable effects | No observable changes |

| 5.0 | Stereotyped movements, myoclonus | Ataxia, tremor | Focal lesions in thalamus, brain stem, and spinal cord; glial necrosis; myelin loss |

| 10.0 | Pronounced stereotyped movements, myoclonus | Severe ataxia, persistent tremor | Widespread and more severe focal lesions |

| 15.0 | Severe and prolonged stereotyped movements, myoclonus | Severe and persistent ataxia and tremor | Extensive and severe neuropathological damage |

Table 2: Onset and Duration of Neurotoxic Signs [1][2]

| Neurotoxic Sign | Onset | Duration |

| Acute Neurotoxicity (Stereotyped movements, myoclonus) | Several hours post-injection | Up to 24 hours |

| Medium-Term Neurotoxicity (Ataxia, tremor) | Several days post-injection | Persisted for the duration of the study (up to 42 days) |

| Neuropathological Changes | Observed from 24 hours post-injection | Reactive changes persisted for at least 42 days |

Experimental Protocols

The following section details the methodology employed in a key preclinical study investigating the neurotoxic effects of ICV gadopentetate dimeglumine in an animal model.[1][2]

Animal Model and Surgical Preparation

-

Animal Model: Conscious adult male rats were used.

-

Surgical Procedure: A lateral ventricular cannula was surgically implanted to allow for direct injection into the cerebrospinal fluid (CSF). This procedure enables the test substance to bypass the blood-brain barrier.

Substance Administration

-

Test Substance: Gadopentetate dimeglumine (a gadolinium-based contrast agent).

-

Control Substance: An iso-osmotic, isovolumetric solution of sucrose (B13894) was used as a control to differentiate the effects of the contrast agent from the physical properties of the injection.

-

Administration Route: Slow injection into the lateral ventricle via the implanted cannula.

-

Dosage: A range of doses from 2.5 to 15 μmol/g of brain tissue was administered to establish a dose-response relationship.

Assessment of Neurotoxicity

-

Behavioral Assessment: Conscious animals were continuously observed for behavioral changes following the injection. Acute signs (stereotyped movements, myoclonus) and medium-term signs (ataxia, tremor) were recorded.

-

Neuropathological Assessment: At various time points (from 24 hours to 42 days) post-injection, animals were euthanized, and their brains and spinal cords were perfusion-fixed. Tissues were then processed for histological examination to identify morphological changes such as glial necrosis, myelin loss, and neuronal damage.

Visualizing Workflows and Pathways

To further elucidate the experimental design and potential mechanisms of neurotoxicity, the following diagrams are provided.

References

- 1. Neurotoxic effects of gadopentetate dimeglumine: behavioral disturbance and morphology after intracerebroventricular injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotoxic effects of gadopentetate dimeglumine: behavioral disturbance and morphology after intracerebroventricular injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Gadopentetate Dimeglumine with Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Gadopentetate Dimeglumine and Serum Albumin

Gadopentetate dimeglumine is a complex of gadolinium (Gd³⁺) with diethylenetriaminepentaacetic acid (DTPA). Its paramagnetic properties shorten the T1 relaxation time of water protons in its vicinity, enhancing the contrast of MRI images. Human Serum Albumin (HSA) is a globular protein responsible for the transport of a wide variety of endogenous and exogenous substances in the blood, significantly influencing their distribution and elimination. The binding of drugs to serum albumin can prolong their plasma half-life and affect their efficacy and safety.

Quantitative Data on Gadopentetate Dimeglumine-Serum Albumin Interaction

Extensive review of scientific literature and regulatory documents indicates a lack of significant non-covalent binding between gadopentetate dimeglumine and human serum albumin. The prescribing information for Magnevist® (the brand name for gadopentetate dimeglumine) explicitly states that in vitro laboratory results show no binding to human plasma protein[1][2][3][4][5][6]. Furthermore, in vivo protein binding studies have not been conducted, likely due to the consistent in vitro findings[1][2][3][4][5][6].

This contrasts with other gadolinium-based contrast agents, such as gadobenate dimeglumine, which are known to exhibit weak protein binding, leading to increased relaxivity and altered pharmacokinetic profiles[7][8][9][10]. The absence of a specific binding moiety on the gadopentetate dimeglumine molecule accounts for its negligible interaction with serum albumin.

Table 1: Summary of Quantitative Binding Data for Gadopentetate Dimeglumine and Human Serum Albumin

| Parameter | Value | Reference |

| Binding Affinity (Kd) | Not Applicable (No significant binding) | [1][2][3][4][5][6] |

| Association Constant (Ka) | Not Applicable (No significant binding) | [1][2][3][4][5][6] |

| Stoichiometry (n) | Not Applicable (No significant binding) | |

| Percentage Bound to Plasma Protein | 0% (based on in vitro data) | [1][2][3][4][5][6] |

Experimental Protocols for Characterizing Protein-Ligand Interactions

While gadopentetate dimeglumine does not significantly bind to serum albumin, the following are detailed methodologies for key experiments that are routinely used to quantify protein-ligand interactions. These protocols would be the standard approach to study such an interaction if one were suspected.

Equilibrium Dialysis

Equilibrium dialysis is a classic and reliable method for measuring the unbound fraction of a ligand in the presence of a protein.

-

Principle: A semi-permeable membrane, which allows the passage of the ligand but not the protein, separates a chamber containing the protein and ligand solution from a chamber containing only buffer. At equilibrium, the concentration of the free ligand will be equal on both sides of the membrane.

-

Protocol:

-

Prepare a solution of human serum albumin (typically 4-5% w/v) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a known concentration of gadopentetate dimeglumine to the albumin solution.

-

Place the protein-ligand solution into one chamber of the dialysis cell and the buffer into the other chamber.

-

Incubate the dialysis cell at a constant temperature (e.g., 37°C) with gentle agitation until equilibrium is reached (typically 4-24 hours).

-

After incubation, collect samples from both chambers.

-

Determine the concentration of gadopentetate dimeglumine in both samples using a suitable analytical method, such as inductively coupled plasma mass spectrometry (ICP-MS) for gadolinium content.

-

The concentration in the buffer-only chamber represents the free ligand concentration. The total ligand concentration is known, and the bound concentration can be calculated by subtraction.

-

Ultrafiltration

Ultrafiltration is a faster alternative to equilibrium dialysis for separating free from protein-bound ligand.

-

Principle: A solution containing the protein and ligand is centrifuged in a device containing a semi-permeable membrane. The pressure from centrifugation forces the solvent and free ligand through the membrane, while the protein and bound ligand are retained.

-

Protocol:

-

Prepare a solution of human serum albumin and gadopentetate dimeglumine as described for equilibrium dialysis.

-

Place the solution into the upper chamber of an ultrafiltration device.

-

Centrifuge the device at a specified speed and temperature for a set duration. Care must be taken to avoid excessive filtration which can concentrate the protein and alter the binding equilibrium.

-

Collect the filtrate (ultrafiltrate), which contains the free ligand.

-

Measure the concentration of gadopentetate dimeglumine in the ultrafiltrate.

-

Calculate the bound and free fractions based on the initial total concentration.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.

-

Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured.

-

Protocol:

-

Prepare solutions of human serum albumin and gadopentetate dimeglumine in the same buffer to avoid heats of dilution.

-

Degas the solutions to prevent air bubbles.

-

Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform a series of small, sequential injections of the ligand into the protein solution.

-

The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a binding model to determine the association constant (Ka), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study weak protein-ligand interactions by observing changes in the NMR signals of either the ligand or the protein upon complex formation.

-

Principle: The binding of a ligand to a protein can cause changes in the chemical shifts, line widths, or relaxation rates of the nuclei in either molecule.

-

Protocol (Relaxation-based):

-

Prepare samples of gadopentetate dimeglumine in buffer and in the presence of varying concentrations of serum albumin.

-

Measure the longitudinal (T1) and transverse (T2) relaxation times of water protons in each sample using a nuclear magnetic resonance spectrometer.

-

The relaxivity (r1 and r2) of gadopentetate dimeglumine is calculated from the slope of the plot of 1/T1 and 1/T2 versus the gadolinium concentration.

-

An increase in relaxivity in the presence of albumin compared to buffer would indicate binding, as the tumbling rate of the gadolinium complex would be slowed by its association with the large protein. The magnitude of the relaxivity enhancement can be used to estimate the extent of binding.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a potential protein-ligand interaction.

Caption: General experimental workflow for studying protein-ligand interactions.

Conceptual Interaction Diagram

This diagram conceptually illustrates the lack of a significant binding interaction between gadopentetate dimeglumine and serum albumin in the bloodstream.

Caption: Conceptual depiction of the negligible interaction.

Conclusion

The available evidence from regulatory agencies and the scientific literature consistently indicates that gadopentetate dimeglumine does not exhibit significant binding to serum albumin. This lack of interaction is a key feature of its pharmacokinetic profile, leading to a rapid distribution in the extracellular fluid space and efficient elimination through renal filtration. For researchers and drug development professionals, this confirms that the pharmacokinetics of gadopentetate dimeglumine are not complicated by protein binding, simplifying modeling and predictability. While no direct binding has been observed, this guide provides the standard experimental protocols that form the basis for characterizing any potential protein-ligand interaction.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. Gadolinium chelates with weak binding to serum proteins. A new class of high-efficiency, general purpose contrast agents for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Dynamic Contrast-Enhanced MRI Protocol using Gadopentetate Dimeglumine: Application Notes for Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) studies using the contrast agent Gadopentetate dimeglumine. This document is intended to guide researchers in the design, execution, and analysis of DCE-MRI experiments for a variety of research applications, including oncology, neurology, and cardiology.

Introduction to DCE-MRI with Gadopentetate Dimeglumine

Dynamic Contrast-Enhanced MRI is a functional imaging technique that provides quantitative information about tissue microvasculature, including perfusion, vessel permeability, and the volume of the extravascular extracellular space (EES).[1] The technique involves the intravenous administration of a gadolinium-based contrast agent, such as Gadopentetate dimeglumine, followed by rapid, sequential T1-weighted MR imaging.[2][3]

Gadopentetate dimeglumine is an extracellular contrast agent that, when injected, causes a shortening of the T1 relaxation time of surrounding tissues, leading to an increase in signal intensity on T1-weighted images.[4] By analyzing the time course of this signal enhancement, researchers can derive valuable pharmacokinetic parameters that reflect the underlying pathophysiology of the tissue.

Experimental Protocols

A successful DCE-MRI study requires careful planning and execution of the imaging protocol. The following sections detail the key steps involved.

Subject Preparation

Proper subject preparation is crucial for obtaining high-quality DCE-MRI data.

-

Informed Consent: For human studies, ensure informed consent is obtained according to institutional guidelines. For animal studies, all procedures must be approved by the institutional animal care and use committee.

-

IV Access: Establish intravenous access for the administration of Gadopentetate dimeglumine. A 20-gauge or larger catheter is recommended to allow for rapid bolus injection.[5]

-

Positioning: Position the subject comfortably within the MRI scanner to minimize motion during the scan. Immobilization devices may be necessary for animal studies.

MRI Acquisition Protocol

The MRI acquisition protocol should be optimized to provide the necessary temporal and spatial resolution for the specific research question.

Table 1: Recommended MRI Acquisition Parameters for DCE-MRI with Gadopentetate Dimeglumine

| Parameter | Recommended Value | Notes |

| Scanner Strength | 1.5T or 3.0T | Higher field strengths generally provide better signal-to-noise ratio (SNR).[6] |

| Pulse Sequence | 3D T1-weighted gradient echo (GRE) | Sequences like VIBE (Volumetric Interpolated Breath-hold Examination) are commonly used.[5] |

| Repetition Time (TR) | < 10 ms | A short TR is essential for rapid image acquisition.[7] |

| Echo Time (TE) | < 5 ms | A short TE minimizes T2* effects.[7] |

| Flip Angle | 10° - 30° | The optimal flip angle depends on the specific sequence and should be chosen to maximize contrast.[5][7] |

| Matrix Size | 128x128 to 256x256 | The matrix size will influence spatial resolution and acquisition time.[8] |

| Field of View (FOV) | As needed to cover the region of interest | |

| Slice Thickness | 2 - 5 mm | Thinner slices provide better spatial resolution but may have lower SNR.[8] |

| Temporal Resolution | < 15 seconds per dynamic scan | High temporal resolution is critical for accurately capturing the contrast agent kinetics.[6] |

Contrast Agent Administration

The administration of Gadopentetate dimeglumine should be standardized to ensure reproducibility.

-

Dosage: The standard recommended dose is 0.1 mmol/kg of body weight.[5]

-

Injection Rate: Administer as a rapid bolus injection, ideally at a rate of 1.5 to 2.0 mL/second.[5]

-

Saline Flush: Immediately follow the contrast injection with a 20 mL saline flush at the same injection rate to ensure the complete delivery of the contrast agent.[5]

Dynamic Image Acquisition

The dynamic imaging phase is the core of the DCE-MRI experiment.

-

Pre-contrast Imaging: Acquire a set of T1-weighted images before the injection of the contrast agent to establish a baseline signal intensity. A pre-contrast T1 map is also essential for quantitative analysis.[2][9]

-

Dynamic Scanning: Begin the dynamic T1-weighted image acquisition simultaneously with the start of the contrast agent injection.

-

Acquisition Duration: Continue acquiring dynamic images for a period of 5 to 10 minutes to capture the wash-in and wash-out phases of the contrast agent.[2]

Data Analysis

The analysis of DCE-MRI data involves several steps to extract meaningful pharmacokinetic parameters.

Data Pre-processing

-